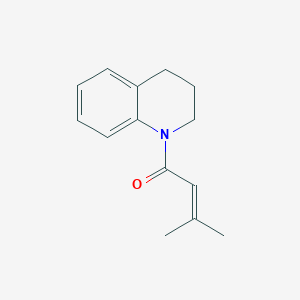
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline, also known as MBTHQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of tetrahydroquinolines, which have been studied for their biological activities, including anticancer, antiviral, and antimicrobial properties. In
作用機序
The mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit angiogenesis by downregulating VEGF expression. In hepatitis C virus-infected cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit viral replication by inhibiting the NS5B polymerase. The exact mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline against dengue virus and plant pathogens is still under investigation.
Biochemical and Physiological Effects:
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to have several biochemical and physiological effects. In cancer cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit cell proliferation and induce apoptosis. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In hepatitis C virus-infected cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit viral replication. In plant pathogens, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of several bacterial and fungal species.
実験室実験の利点と制限
One of the advantages of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is its synthetic accessibility, which allows for the production of large quantities of the compound. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline. One potential direction is the development of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a therapeutic agent for cancer and viral infections. Another potential direction is the use of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a building block for the synthesis of novel materials with unique properties. Additionally, further investigation is needed to fully understand the mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline and its potential applications in agriculture.
合成法
The synthesis of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3-methyl-2-butenoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as sodium carbonate. The reaction yields 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a yellow solid with a melting point of 68-70°C. This method has been successfully used by several researchers to obtain 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline with high purity and yield.
科学的研究の応用
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its antiviral activity against hepatitis C virus and dengue virus. In agriculture, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential use as a pesticide due to its antimicrobial activity against plant pathogens. In material science, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel materials with unique properties.
特性
製品名 |
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c1-11(2)10-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChIキー |
LLDXRZZWHKLVLL-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)N1CCCC2=CC=CC=C21)C |
正規SMILES |
CC(=CC(=O)N1CCCC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)
